5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorobenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzyl hydrazine with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the 4-chlorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising lead compound .
Industry
Industrially, this compound is used in the development of agrochemicals. Its pesticidal properties make it useful in protecting crops from pests and diseases .
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene: This compound shares the 4-chlorobenzyl group but has a different heterocyclic core, leading to different biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Another similar compound with a thiadiazole ring instead of an oxadiazole ring, which affects its chemical reactivity and applications.
Uniqueness
5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-amine is unique due to its oxadiazole ring, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13) |
InChI Key |
FFHWBNRNWAMOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.